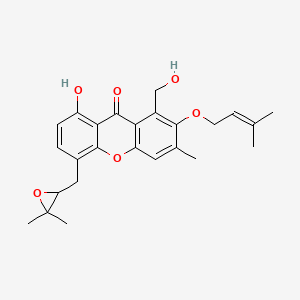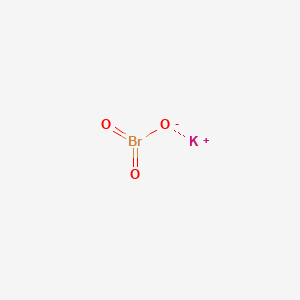
Potassium bromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bromate is an inorganic compound with the chemical formula KBrO₃. It appears as a white crystalline powder and is known for its strong oxidizing properties. Historically, this compound has been widely used in the baking industry as a flour improver to enhance dough strength and elasticity, leading to better bread volume and texture .
Mechanism of Action
Target of Action
Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .
Mode of Action
This compound acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .
Biochemical Pathways
This compound affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .
Pharmacokinetics
This compound is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .
Result of Action
This compound has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .
Action Environment
The optimal conditions for this compound are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that this compound is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .
Preparation Methods
Potassium bromate can be synthesized through several methods:
Bromine and Potassium Hydroxide Reaction: When bromine gas is passed through a hot solution of potassium hydroxide, it forms unstable potassium hypobromite, which disproportionates into potassium bromide and this compound[ 3 BrO^- \rightarrow 2 Br^- + BrO_3^- ]
Electrolysis of Potassium Bromide Solutions: Electrolysis of potassium bromide solutions also yields this compound.
Chemical Reactions Analysis
Potassium bromate undergoes various chemical reactions, primarily due to its oxidizing nature:
Oxidation: It acts as a powerful oxidizing agent and is reduced to bromide in the process. For example, in acidic conditions, this compound reacts with sodium bromate to form bromine[ BrO_3^- + 5 Br^- + 6 H^+ \rightarrow 3 Br_2 + 3 H_2O ]
Substitution: In substitution reactions, this compound can act as an effective brominating agent.
Scientific Research Applications
Potassium bromate has diverse applications in scientific research:
Chemistry: It is used as an analytical reagent and an oxidizing agent in various chemical reactions.
Biology and Medicine: this compound is employed in the study of oxidative stress and its effects on biological systems. It is also used in the preparation of certain pharmaceuticals.
Comparison with Similar Compounds
Potassium bromate can be compared with other similar compounds such as:
Potassium Chlorate (KClO₃): Both are strong oxidizing agents, but potassium chlorate is more commonly used in pyrotechnics and as a disinfectant.
Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used as an oxidizing agent and in iodized salt to prevent iodine deficiency.
Sodium Bromate (NaBrO₃): Sodium bromate shares similar properties with this compound but is less commonly used in the baking industry.
This compound’s unique properties, particularly its strong oxidizing ability, make it a valuable compound in various fields, despite concerns over its potential health risks.
Properties
CAS No. |
7758-01-2 |
|---|---|
Molecular Formula |
BrHKO3 |
Molecular Weight |
168.01 g/mol |
IUPAC Name |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
Canonical SMILES |
OBr(=O)=O.[K] |
boiling_point |
Decomposes at 698° F (NTP, 1992) |
Color/Form |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
density |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
melting_point |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
| 7758-01-2 | |
physical_description |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
Pictograms |
Oxidizer; Acute Toxic; Health Hazard |
shelf_life |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
solubility |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
Synonyms |
potassium bromate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
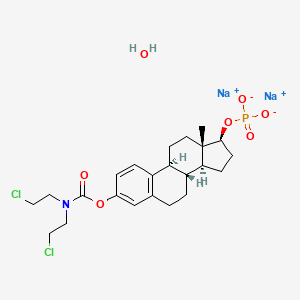
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)


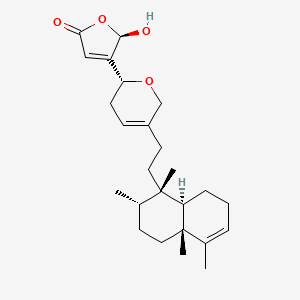
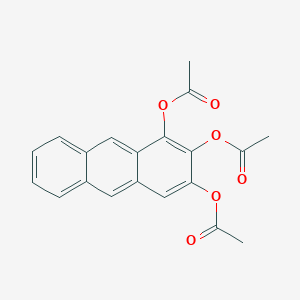
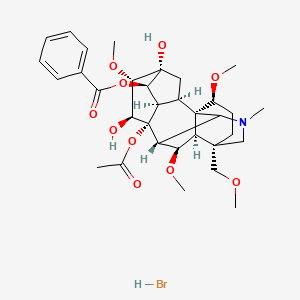
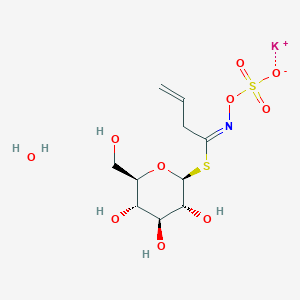
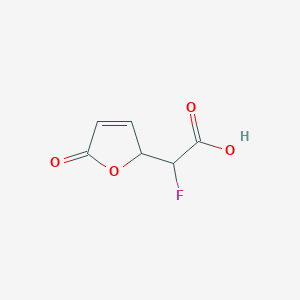
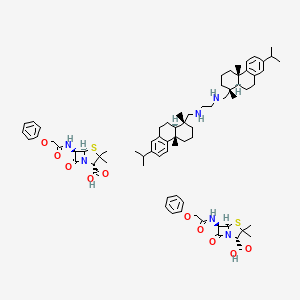
![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)
![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
